molecular formula C17H25ClN2O2 B595988 tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 1243474-66-9

tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

Cat. No.: B595988
CAS No.: 1243474-66-9
M. Wt: 324.849
InChI Key: UEJKMPOEGKDSEK-UHFFFAOYSA-N
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Description

tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry Spirocyclic compounds are characterized by their unique three-dimensional structures, which often result in enhanced biological activity and improved physicochemical properties

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .

Mode of Action

The inherent three-dimensional nature and rigidity of these spirocyclic systems, like the one in this compound, lead to their good affinity to 3d proteins . This affinity allows these compounds to interact with a variety of biological targets, influencing various biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . These activities suggest that the compound may influence a variety of biochemical pathways.

Pharmacokinetics

The synthesis of this compound has been reported , which could provide a basis for further studies on its pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological properties of spirocyclic systems , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of this compound has been reported , which could provide a basis for further studies on its stability and the influence of environmental factors on its action.

Preparation Methods

The synthesis of tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: The process begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. This step is crucial for forming the spirocyclic core of the compound.

    Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. This step is often carried out using Raney Nickel as a catalyst.

    Purification: The final product is obtained through crystallization, which ensures the purity and quality of the compound.

Industrial production methods for this compound may involve similar steps but are optimized for scalability and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include Lewis acids for catalysis, organic solvents like dichloromethane, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted spirocyclic derivatives.

Scientific Research Applications

tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of other valuable chemical entities.

Comparison with Similar Compounds

tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can be compared with other spirocyclic compounds such as spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile . These compounds share similar spirocyclic cores but differ in their substituents and overall structures. The uniqueness of tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride lies in its specific substituents and the resulting biological activity, which can be distinct from other spirocyclic compounds.

Properties

IUPAC Name

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19;/h4-7,18H,8-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJKMPOEGKDSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743958
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243474-66-9
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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